molecular formula C9H12BClO3 B1586958 3-Chloro-4-isopropoxyphenylboronic acid CAS No. 480438-56-0

3-Chloro-4-isopropoxyphenylboronic acid

Cat. No. B1586958
M. Wt: 214.45 g/mol
InChI Key: PJBWTULFEPFOEB-UHFFFAOYSA-N
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Description

3-Chloro-4-isopropoxyphenylboronic acid, also known as 3-Chloro-4-(1-methylethyl)oxyphenylboronic acid or 3-Chloro-4-isopropoxybenzeneboronic acid, is a chemical compound with the molecular formula C9H12BClO3 . It is commonly used in laboratory settings and for the synthesis of various substances .


Synthesis Analysis

The primary method for the synthesis of boronic acids, including 3-Chloro-4-isopropoxyphenylboronic acid, is through the electrophilic trapping of an organometallic reagent with a boric ester . This reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-isopropoxyphenylboronic acid is represented by the linear formula ClC6HOCH(CH3)CH3 . The compound has a molecular weight of 214.45 g/mol .


Chemical Reactions Analysis

3-Chloro-4-isopropoxyphenylboronic acid can undergo catalytic protodeboronation, a process that is not well developed for alkyl boronic esters . This compound can also participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

3-Chloro-4-isopropoxyphenylboronic acid is a solid substance with a melting point of 140-145°C . It has a density of 1.23 g/cm³ .

Scientific Research Applications

Organic Synthesis and Catalysis

Boronic acids, including derivatives similar to 3-Chloro-4-isopropoxyphenylboronic acid, play a crucial role in organic synthesis, particularly in cross-coupling reactions such as Suzuki–Miyaura cross-coupling. These reactions are fundamental in constructing carbon-carbon bonds, enabling the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and organic materials. The study by Christian et al. (2014) emphasizes the importance of nickel hydroxo complexes as intermediates in nickel-catalyzed Suzuki–Miyaura cross-coupling, showcasing the broad applicability of boronic acids in catalysis and synthesis Christian, A. H., Müller, P., & Monfette, S. (2014). Organometallics, 33, 2134-2137.

Material Science

In material science, boronic acids have been utilized to functionalize surfaces and create novel materials with specific properties. For example, Li et al. (2018) demonstrated the design of an aminophenylboronic acid functionalized magnetic Fe3O4/zeolitic imidazolate framework-8 for the specific recognition of glycoproteins and glycopeptides, highlighting the potential of boronic acid derivatives in enhancing the functionality of materials for biomedical applications Li, S.-F., Li, D., Sun, L., Yao, Y., & Yao, C. (2018). RSC Advances, 8, 6887-6892.

Biomedical Applications

Boronic acid derivatives have found applications in biomedicine, notably in the development of sensors and diagnostic tools. Adamczyk-Woźniak et al. (2021) explored the antibacterial properties of (trifluoromethoxy)phenylboronic acids, revealing the potential of boronic acid derivatives as antimicrobial agents Adamczyk-Woźniak, A., Gozdalik, J. T., Kaczorowska, E., Durka, K., Wieczorek, D., Zarzeczańska, D., & Sporzyński, A. (2021). Molecules, 26. Additionally, the design of boronic acid-based sensors for the detection of biologically relevant molecules showcases the versatility of these compounds in creating responsive materials for health monitoring and diagnostics.

Environmental Applications

The unique properties of boronic acids are also exploited in environmental applications, such as pollution remediation. Zhang et al. (2021) introduced a novel boron-adsorbing magnetic material with boronate affinity, illustrating the use of boronic acid derivatives in treating boron pollution and highlighting their role in sustainable environmental practices Zhang, T., Li, Y., Zhao, X., Li, W., Sun, X., Li, J., & Lu, R. (2021). Separation and Purification Technology, 272, 118880.

properties

IUPAC Name

(3-chloro-4-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBWTULFEPFOEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(C)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391969
Record name 3-Chloro-4-isopropoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-isopropoxyphenylboronic acid

CAS RN

480438-56-0
Record name 3-Chloro-4-isopropoxyphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480438-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-isopropoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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